![molecular formula C7H6ClNO B2991139 (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride CAS No. 1884710-06-8](/img/structure/B2991139.png)
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride
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Description
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride, also known as CCPAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropylacetylene and has been synthesized using various methods. CCPAC has been found to have potential applications in scientific research, particularly in the field of organic chemistry.
Scientific Research Applications
Lewis Acid-Mediated Transformations
Lewis acid-mediated transformations utilizing compounds similar to "(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride" demonstrate their utility in synthesizing complex molecular structures. For instance, trans-2-Aroyl-3-arylcyclopropane-1,1-dicarboxylates, treated with aluminium chloride (AlCl3), undergo ring-opening, fragmentation, recombination, and lactonization to yield highly substituted 2-pyrones. Alternatively, treatment with titanium(IV) chloride (TiCl4) leads to Nazarov cyclization, affording 1-indanones with high diastereoselectivity (Sathishkannan & Srinivasan, 2014).
Diels–Alder Chemistry
The Diels–Alder chemistry of 2-cyanoalk-2-enones showcases a general approach to constructing angularly substituted polycyclic systems. Under zinc chloride catalysis, these enones undergo facile cycloaddition with selected conjugated dienes. Sequential treatment with lithium naphthalenide and an alkylating agent enables the direct replacement of the angular cyano group with an alkyl group, facilitating access to angularly substituted polycyclic systems (Zhu, Shia, & Liu, 2000).
Thermal Decomposition Studies
Investigations into the thermal decomposition of chlorinated organic compounds, including acyl chlorides similar to "(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride," reveal decomposition typically initiated by 1,2-HCl elimination. These studies provide insights into reaction pathways and potential industrial applications for managing or utilizing these compounds (Allen & Russell, 2004).
Novel Acyl Radical Precursors
Aroyl chlorides have been employed as novel acyl radical precursors in visible-light photocatalysis, marking an innovative approach to synthesizing valuable heterocyclic compounds. This method features a redox-neutral mechanism, highlighting the application of similar chlorides in constructing new C–C bonds with mild conditions and convenient operations (Xu et al., 2017).
Synthesis of (Z)-1,3-Enynes and 1,3-Diynes
3,3,3-Trichloropropyl-1-triphenylphosphorane, derived from similar chlorinated compounds, reacts with aldehydes to yield trichloromethylated (Z)-olefins. This process facilitates the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, showcasing the utility of these compounds in organic synthesis with high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).
properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSWFYDPFZRMNU-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(C#N)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C(/C#N)\C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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